[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
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Overview
Description
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-naphthaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired hydrazinylidene compound.
Esterification: The final step involves the esterification of the hydrazinylidene compound with 3,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzoyl moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s hydrazone linkage and aromatic rings suggest potential activity as an enzyme inhibitor or a ligand for metal ions, which could be explored in biochemical assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent due to its structural similarity to known bioactive molecules.
Industry
Industrially, the compound might be used in the development of new materials, such as organic semiconductors or dyes, given its conjugated system and functional groups.
Mechanism of Action
The mechanism by which [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydrazone linkage could also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] benzoate: Similar structure but lacks the methoxy groups, which could affect its reactivity and solubility.
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate: Similar but with a phenyl group instead of a naphthyl group, potentially altering its electronic properties.
Uniqueness
The presence of both naphthyl and dimethoxybenzoate groups in [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate makes it unique. This combination can influence its electronic distribution, solubility, and overall reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
769151-64-6 |
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Molecular Formula |
C27H22N2O7 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N2O7/c1-34-24-12-8-17(13-25(24)35-2)27(33)36-23-11-7-16-5-3-4-6-19(16)21(23)15-28-29-26(32)20-10-9-18(30)14-22(20)31/h3-15,30-31H,1-2H3,(H,29,32)/b28-15+ |
InChI Key |
YHOZMOOGCNLZGJ-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=C(C=C(C=C4)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=C(C=C(C=C4)O)O)OC |
Origin of Product |
United States |
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